molecular formula C18H18ClN3O2 B6137748 N-[3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]cyclopropanecarboxamide

N-[3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]cyclopropanecarboxamide

カタログ番号: B6137748
分子量: 343.8 g/mol
InChIキー: NASLWHLXBRRUSP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a cyclopropanecarboxamide core linked to a substituted phenyl group. The phenyl ring is modified at the 2-position with a methyl group and at the 3-position with a urea moiety (carbonylamino) connected to a 4-chlorophenyl group. Its molecular formula is C₁₉H₁₉ClN₄O₂, with a molecular weight of 370.84 g/mol. The structure combines steric bulk (cyclopropane), hydrogen-bonding capacity (urea), and lipophilic character (chlorophenyl), making it a candidate for enzyme inhibition or receptor modulation, particularly in coagulation pathways (e.g., Factor X inhibition, as suggested in ) .

特性

IUPAC Name

N-[3-[(4-chlorophenyl)carbamoylamino]-2-methylphenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c1-11-15(21-17(23)12-5-6-12)3-2-4-16(11)22-18(24)20-14-9-7-13(19)8-10-14/h2-4,7-10,12H,5-6H2,1H3,(H,21,23)(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASLWHLXBRRUSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)NC2=CC=C(C=C2)Cl)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

1-(Butyl{[(4-Chlorophenyl)amino]carbonyl}amino)-N-[3-fluoro-2'-(methylsulfonyl)biphenyl-4-yl]cyclopropanecarboxamide

  • Key Differences :
    • Substituents: Incorporates a biphenyl system with 3-fluoro and 2'-methylsulfonyl groups.
    • Functional Groups: Replaces the methyl group on the phenyl ring with a butyl-urea chain.
  • associates this compound with Factor X (FXI) inhibition, suggesting structural features critical for anticoagulant activity .

N-[3-(4-Chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]cyclopropanecarboxamide

  • Key Differences :
    • Core Structure: Replaces the phenylurea group with a benzodiazepine ring (7-membered heterocycle with two nitrogen atoms).
    • Substitution: Retains the 4-chlorophenyl and cyclopropanecarboxamide groups.
  • This structural shift may alter target specificity (e.g., from coagulation factors to GABA receptors) .

N-(4-{[(3-Methylthiophen-2-yl)methyl]amino}phenyl)cyclopropanecarboxamide

  • Key Differences: Substituents: Features a thiophene ring linked via a methylamino group instead of the chlorophenyl-urea moiety.
  • This modification may optimize solubility or bioavailability in certain therapeutic contexts .

N-(4-Methoxy-2-methylphenyl)cyclopropanecarboxamide

  • Key Differences :
    • Substituents: Lacks the urea linkage and 4-chlorophenyl group; includes a 4-methoxy group.
  • Simplified structure may serve as a lead for SAR studies .

Structural and Functional Comparison Table

Compound Name Molecular Formula Key Structural Features Hypothesized Target/Activity
N-[3-({[(4-Chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]cyclopropanecarboxamide (Target) C₁₉H₁₉ClN₄O₂ Urea, cyclopropane, 4-chlorophenyl, methyl Coagulation factor inhibition
1-(Butyl{[(4-Chlorophenyl)amino]carbonyl}amino)-N-[3-fluoro-2'-(methylsulfonyl)biphenyl-4-yl]cyclopropanecarboxamide C₂₈H₂₉ClFN₃O₄S Biphenyl, sulfonyl, butyl-urea Factor X (FXI) inhibition
N-[3-(4-Chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]cyclopropanecarboxamide C₂₀H₁₉ClN₄O Benzodiazepine, 4-chlorophenyl CNS modulation (e.g., GABA receptors)
N-(4-{[(3-Methylthiophen-2-yl)methyl]amino}phenyl)cyclopropanecarboxamide C₁₆H₁₈N₂OS Thiophene, methylamino Metabolic stability optimization
N-(4-Methoxy-2-methylphenyl)cyclopropanecarboxamide C₁₂H₁₅NO₂ Methoxy, methyl Antioxidant or simplified SAR lead

Research Findings and Implications

  • Target Compound: The urea and cyclopropane groups likely contribute to strong hydrogen-bond donor/acceptor interactions and steric constraints, critical for binding to coagulation factors (). The 4-chlorophenyl group enhances lipophilicity, aiding membrane penetration .
  • Benzodiazepine Analogs : Structural divergence highlights the importance of the urea moiety for coagulation targeting versus heterocycles for CNS activity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。